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Compound Focus: 2-Methoxyestradiol

CAS No.: 362-07-2

Cat. No.: S548450

Mechanism of Action: HIF-1a Inhibition by 2-ME

2-Methoxyestradiol (2-ME) is a natural metabolite of estradiol that functions as a potent angiogenesis
inhibitor. Its primary anti-angiogenic effect is achieved through the suppression of the key oxygen sensor,

Hypoxia-Inducible Factor-1 alpha (HIF-1a) [1].

The diagram below illustrates how 2-ME disrupts the HIF-1a signaling pathway under hypoxic conditions,

which is crucial for angiogenesis.
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Figure 1: 2-ME inhibits HIF-1a stabilization, suppressing VEGF and angiogenesis.

Experimental Data and Protocols

The following information is based on a key pre-clinical study that investigated the effects of 2-ME on

endometriosis-like lesions in a mouse model [1].
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In Vivo Experimental Model

A summary of the core experimental setup and key quantitative findings is provided in the table below.

Experimental

Details
Aspect
Animal Model C57BL/6 mice with surgically induced endometriosis-like lesions [1].
Treatment 2-ME (Panzem NCD) administered via daily oral gavage. Doses tested: 10, 30, 60,
and 100 mg/kg for 4 weeks [1].
Key Molecular Systemic treatment with 2-ME suppressed HIF-1a expression in vivo. This led to
Findings decreased downstream expression of HIF-1a target genes, including VEGF,

phosphoglycerate kinase (PGK), and glucose transporter-1 (GLUT-1) [1].

Key Phenotypic Systemic treatment with 2-ME significantly inhibited the growth of endometriosis-

Findings like lesions in a dose-dependent manner [1].
Additional A modified Miles assay demonstrated that 2-ME also suppressed VEGF-induced
Assay vascular permeability [1].

Detailed Methodology: In Vivo Model and Analysis

For the purpose of replication and technical depth, here is a more detailed breakdown of the experimental

protocol [1]:

¢ Animal Handling: Eight-week-old female C57BL/6 mice were ovariectomized. Two days later, all
mice received a subcutaneous 17- estradiol pellet to ensure an estrogen-dependent environment.
¢ Induction of Endometriosis-like Lesions:
o Uterine horns from donor mice were removed and opened.
o Seven biopsies (2 mm in diameter) were taken using a dermal biopsy punch.
o These biopsies were autotransplanted to the peritoneal wall and mesentery of the recipient
mice.
e Drug Administration: Treatment with 2-ME or vehicle control was initiated 2-3 hours before the
surgical induction of lesions. The compound was delivered daily via oral gavage.
e Tissue Collection and Analysis:
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o Lesion Measurement: At the endpoint, lesions were excised and measured in two
perpendicular diameters with a caliper. The cross-sectional area (CSA) was calculated using
the formula for an ellipse: D1 x D2 x 1/4.

o Molecular Analysis:

= RNA Extraction & Real-Time PCR: Total RNA was harvested from snap-frozen lesions
using TRIzol Reagent and reverse-transcribed into cDNA. Quantitative real-time PCR
was performed using TagMan Universal PCR Master Mix and specific primers/probes for
VEGF, PGK, and GLUT-1. The relative levels of gene expression were normalized
against B-actin.

= Hypoxyprobe Detection: Immunohistochemistry was used to assess hypoxia in the
lesions in a separate set of experiments.

Context for Researchers

¢ Clinical Relevance: The study concluded that hypoxia plays an important role in the pathogenesis of
endometriosis and associated angiogenesis, positioning 2-ME as a potential future candidate for
systemic treatment [1].

¢ Mechanistic Specificity: The research highlights that targeting HIF-1a, a master regulator, can
effectively downregulate multiple pro-angiogenic pathways simultaneously [1] [2].

¢ Alternative Models for Anti-Angiogenic Screening: Other natural extracts, such as Mesua ferrea
L. oleo-gum resin, have been shown to inhibit angiogenesis through similar pathways (down-
regulation of HIF-1a, VEGF, angiopoietins) and can be evaluated using a suite of standard assays.
These include MTT cell viability, cell invasion (Boyden chamber), cell migration (scratch
assay), tube formation, ex vivo rat aorta ring, and in vivo chick embryo chorioallantoic
membrane (CAM) models [3].
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548450#2-me-anti-

angiogenic-properties-hif-1-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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